1-(4-ethylphenyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-N-(oxolan-2-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-2-12-5-7-13(8-6-12)20-11-15(18-19-20)16(21)17-10-14-4-3-9-22-14/h5-8,11,14H,2-4,9-10H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIADJXVDUFCAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the 4-ethylphenyl Group:
Introduction of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group is attached to the nitrogen atom of the triazole ring via an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-ethylphenyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylphenyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, including its use as an antimicrobial, antifungal, or anticancer agent.
Pharmaceuticals: The compound can be used as a building block for the synthesis of novel drugs and therapeutic agents.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-ethylphenyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-methylphenyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- 1-(4-ethylphenyl)-N-[(tetrahydrofuran-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
- 1-(4-ethylphenyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
1-(4-ethylphenyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific structural features, such as the presence of the 4-ethylphenyl group and the oxolan-2-ylmethyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biologische Aktivität
The compound 1-(4-ethylphenyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.33 g/mol
- SMILES Notation : CC(C1=NN=C(NC(=O)C2CCCO2)C=N1)C=C
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting the growth of leukemia cell lines (e.g., MOLT-4 and K-562) with GI values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | GI (µM) | Reference |
|---|---|---|---|
| This compound | K-562 | 0.65 | |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide | Jurkat | 0.63 | |
| Doxorubicin | MOLT-4 | 0.69 |
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties. Research indicates that derivatives similar to the compound under study exhibit significant activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell membrane integrity and interference with nucleic acid synthesis.
The biological activity of triazole compounds often involves multiple mechanisms:
- DNA Interaction : Some studies suggest that triazoles may induce DNA damage through oxidative stress pathways without directly intercalating into DNA .
- Apoptosis Induction : The compound has been observed to induce apoptotic changes in cancer cells, including chromatin condensation and formation of apoptotic bodies .
- Enzyme Inhibition : Certain triazoles inhibit key enzymes involved in cellular proliferation, contributing to their anticancer effects.
Study on Anticancer Effects
In a recent study evaluating the efficacy of various triazole derivatives, it was found that the tested compound significantly reduced cell viability in leukemia cell lines at nanomolar concentrations. The study employed both in vitro assays and computational modeling to predict ADME (Absorption, Distribution, Metabolism, Excretion) profiles, indicating favorable drug-like properties .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial potential of triazoles against clinical isolates of bacteria. Results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) effective against resistant strains of bacteria .
Q & A
Q. What are the recommended synthetic routes for 1-(4-ethylphenyl)-N-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, and how can purity be ensured?
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust click chemistry method. Key steps include:
- Reacting 4-ethylphenyl azide with a propargyl-oxolane derivative under catalytic Cu(I) conditions.
- Purification via column chromatography (silica gel) or recrystallization. Purity validation requires HPLC (≥95% purity threshold) and 1H/13C NMR to confirm structural integrity .
Q. How can researchers address solubility limitations of this triazole carboxamide in aqueous systems?
Low water solubility (common in triazole derivatives) can be mitigated using:
- Co-solvents : DMSO or PEG-400 at ≤10% v/v to avoid cytotoxicity.
- Micellar systems : Non-ionic surfactants (e.g., Tween-80) to enhance bioavailability.
- Salt formation : Screening with HCl or sodium salts to improve ionizability .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C-N, ~1450 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ with <5 ppm error.
- 1H NMR : Assign protons on the oxolane ring (δ 3.5–4.5 ppm) and ethylphenyl group (δ 1.2–1.4 ppm for CH3) .
Q. What in vitro assays are suitable for initial biological activity screening?
Prioritize enzyme inhibition assays (e.g., fluorescence-based kinetics) to test interactions with target proteins. Use cell viability assays (MTT or resazurin) to assess cytotoxicity thresholds in relevant cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scaled synthesis?
Apply density functional theory (DFT) to model transition states and identify energy barriers in cycloaddition. Combine with high-throughput screening (HTS) to optimize parameters:
- Catalyst load (0.5–5 mol% CuSO4/Na ascorbate).
- Solvent polarity (acetonitrile vs. THF) and temperature (25–80°C). Validate predictions via Design of Experiments (DoE) to reduce trial-and-error approaches .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay variability or metabolite interference. Implement:
- Orthogonal assays : Pair fluorescence with radiometric or SPR-based methods.
- Metabolite profiling : LC-MS to identify degradation products.
- Structural analogs : Test derivatives to isolate pharmacophore contributions .
Q. How to design a pharmacokinetic study for this compound?
Use LC-MS/MS to quantify plasma/tissue levels in rodent models. Key parameters:
- Caco-2 permeability : Predict intestinal absorption.
- Microsomal stability : Assess hepatic clearance (human/rat liver microsomes).
- Plasma protein binding : Equilibrium dialysis to measure free fraction .
Q. What advanced reactor designs improve yield in continuous-flow synthesis?
Implement microfluidic reactors for precise control of:
- Residence time (minutes vs. batch hours).
- Mixing efficiency (via staggered herringbone geometry). Monitor in-line with UV-vis spectroscopy to track conversion in real time .
Methodological Notes
- Data Validation : Cross-reference spectral data with PubChem entries (e.g., CID 145678543) .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity assays (e.g., Daphnia magna protocols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
